molecular formula C7H15ClO2Si B096270 3-(Chlorodimethylsilyl)propyl acetate CAS No. 18387-98-9

3-(Chlorodimethylsilyl)propyl acetate

Cat. No.: B096270
CAS No.: 18387-98-9
M. Wt: 194.73 g/mol
InChI Key: IWCCPRNJFJRJEG-UHFFFAOYSA-N
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Description

3-(Chlorodimethylsilyl)propyl acetate is an organosilicon compound with the molecular formula C7H15ClO2Si. It is characterized by the presence of a chlorodimethylsilyl group attached to a propyl acetate moiety. This compound is used in various chemical applications due to its unique properties, including its ability to act as a coupling agent and its reactivity with other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodimethylsilyl)propyl acetate typically involves the reaction of 3-chloropropyl acetate with chlorodimethylsilane. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorodimethylsilyl)propyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Hydrolysis: The major products are silanols and acetic acid.

    Condensation Reactions: The primary products are siloxane polymers

Scientific Research Applications

3-(Chlorodimethylsilyl)propyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Chlorodimethylsilyl)propyl acetate involves its reactivity with other chemical species through the chlorodimethylsilyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. The acetate group can also participate in esterification and hydrolysis reactions, further expanding the compound’s reactivity profile .

Molecular Targets and Pathways: The primary molecular targets of this compound are other organosilicon compounds and substrates with reactive functional groups. The pathways involved include nucleophilic substitution, hydrolysis, and condensation reactions, which enable the compound to modify surfaces and form new chemical bonds .

Comparison with Similar Compounds

  • 3-(Chlorodimethylsilyl)propyl methacrylate
  • 3-(Chlorodimethylsilyl)propyl trimethoxysilane
  • 3-(Chlorodimethylsilyl)propyl triethoxysilane

Comparison: 3-(Chlorodimethylsilyl)propyl acetate is unique due to the presence of the acetate group, which imparts different reactivity compared to similar compounds with methacrylate or alkoxysilane groups. The acetate group allows for esterification reactions, which are not possible with methacrylate or alkoxysilane derivatives. Additionally, the presence of the chlorodimethylsilyl group provides a versatile site for nucleophilic substitution, making the compound useful in a variety of synthetic applications .

Properties

IUPAC Name

3-[chloro(dimethyl)silyl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2Si/c1-7(9)10-5-4-6-11(2,3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCCPRNJFJRJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171513
Record name 3-(Chlorodimethylsilyl)propyl acetate
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Molecular Weight

194.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18387-98-9
Record name 1-Propanol, 3-(chlorodimethylsilyl)-, 1-acetate
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Record name 3-(Chlorodimethylsilyl)propyl acetate
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Record name 3-(Chlorodimethylsilyl)propyl acetate
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Record name 3-(chlorodimethylsilyl)propyl acetate
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Record name 3-(Chlorodimethylsilyl)propyl acetate
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